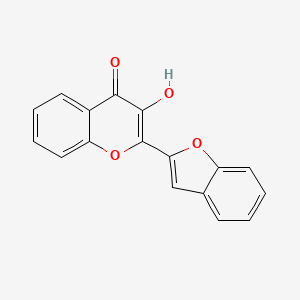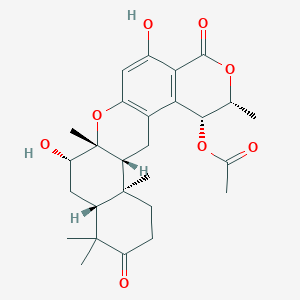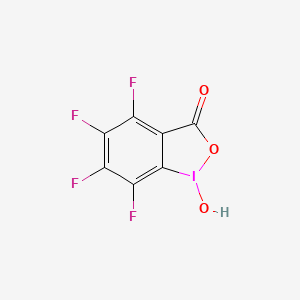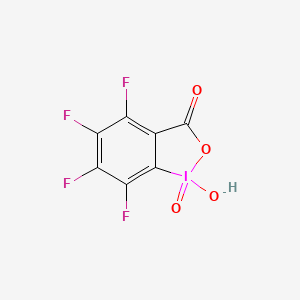
m-Trifluoromethoxyphenylethene
Vue d'ensemble
Description
M-trifluoromethoxyphenylethene, also known as m-TFPE, is a synthetic organic compound that has been used in scientific research for various applications. It is a colorless liquid with a boiling point of 162°C and a melting point of -52°C, and is soluble in most organic solvents. The compound has been studied for its potential applications in the fields of organic chemistry, medicine, and biochemistry.
Applications De Recherche Scientifique
Utilization of Trifluoromethane in Sustainable Chemistry
Musio, Gala, and Ley (2018) explored the use of trifluoromethane, a byproduct of industrial processes, in the sustainable production of fluorinated compounds. They developed a strategy for converting trifluoromethane into valuable fluorinated compounds using a flow reactor setup, demonstrating benefits in terms of environmental impact control (Musio, Gala, & Ley, 2018).
Microbial Fuel Cells Technology
Logan et al. (2006) discussed the importance of microbial fuel cells (MFC) in various scientific and engineering fields. While not directly referencing m-Trifluoromethoxyphenylethene, their research on MFCs highlights the multidisciplinary nature of modern chemical research, which may include the study of such compounds (Logan et al., 2006).
Catalysis in Chloromethylation
Kishida et al. (2004) focused on the catalytic use of rare-earth metal triflates, including triflates like this compound, in the chloromethylation of aromatic hydrocarbons. Their research demonstrated the potential of these catalysts in organic synthesis, which could be applicable to this compound (Kishida et al., 2004).
Bonding of Trihalide and Bifluoride Ions
Pimentel's (1951) study on the molecular orbital treatment of trihalide ions, including compounds like this compound, provides insight into the bonding characteristics of these ions, which is essential for understanding their chemical behavior (Pimentel, 1951).
Advancements in Mechanofluorochromism
Zhao et al. (2018) discussed the recent progress in mechanofluorochromism of cyanoethylene derivatives, which includes compounds similar to this compound. This research highlights the potential applications of these materials in mechanosensors and security papers (Zhao et al., 2018).
Self-Assembled Containers
Bivaud et al. (2013) described the synthesis of self-assembled containers using compounds including trifluoromethane-sulfonate, which is structurally related to this compound. These containers have applications in molecular encapsulation and delivery (Bivaud et al., 2013).
Vinyl and Aryl Triflates in Synthetic Transformations
Ritter (1993) highlighted the importance of vinyl and aryl triflates in synthetic chemistry, which could include derivatives of this compound. These triflates are key in cross-coupling reactions, which are fundamental in organic synthesis (Ritter, 1993).
Propriétés
IUPAC Name |
1-ethenyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXBCJVIYYBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

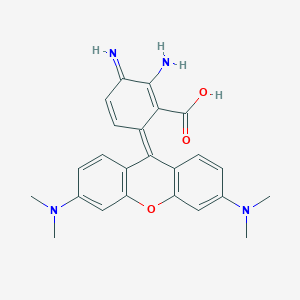
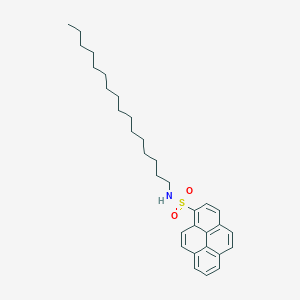
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)

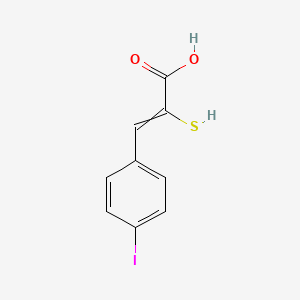
![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)

